
亜硝酸ナトリウム-15N
概要
説明
Sodium nitrite-15N is a nitrogen-15 labeled compound with the linear formula Na15NO2 . It has a molecular weight of 69.99 . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
There is a study that investigates the reduction of 15NO3−, 15NO2−, and mixed 15NO3− and 14NO2− by anaerobic E. coli batch cultures . In a major pathway, NO3− is reduced to NH4+ via NO2−, with the bulk of NO2− reduction occurring after NO3− depletion .Molecular Structure Analysis
The molecular structure of Sodium nitrite-15N is represented by the SMILES string [Na+].[O-][15N]=O . The InChI key is LPXPTNMVRIOKMN-YTBWXGASSA-M .Chemical Reactions Analysis
The reductions of 15NO3−, 15NO2−, and mixed 15NO3− and 14NO2− by anaerobic E. coli batch cultures are discussed . In a major pathway, NO3− is reduced to NH4+ via NO2−, with the bulk of NO2− reduction occurring after NO3− depletion .Physical And Chemical Properties Analysis
Sodium nitrite-15N is a solid with a melting point of 271 °C (lit.) .科学的研究の応用
生態系における環境トレーシング
亜硝酸ナトリウム-15Nは、生態系における窒素の流れを研究するためのトレーサーとして使用されます。 これは、農業生態系における窒素の変換、損失、および吸収を理解するのに役立ちます . これは、窒素利用効率の向上と富栄養化などの環境への影響の低減に不可欠です。
生化学経路解析
研究者は、this compoundを使用して、E. coliなどの細菌における硝酸塩および亜硝酸塩の還元における生化学経路を調査します。 これには、これらの化合物をアンモニアと亜酸化窒素に変換する研究が含まれ、これは細菌の代謝とエネルギー産生を理解するために重要です .
土壌の肥沃度と植物の栄養
農業では、this compoundは、植物による窒素の吸収を定量化するのに役立ちます。 これは、肥料の有効性を判断し、環境への損傷を最小限に抑えながら作物の収量を最適化するために不可欠です .
医学研究
This compoundは、医学研究において、体液中の硝酸塩と亜硝酸塩の代謝を分析するために使用できます。 これは、さまざまな生理学的プロセスと、食事性硝酸塩および亜硝酸塩の人間の健康への影響を理解するために重要です .
Safety and Hazards
Sodium nitrite-15N is classified as an oxidizing solid (Category 3), acute toxicity, oral (Category 3), eye irritation (Category 2A), and short-term (acute) aquatic hazard (Category 1) . It may intensify fire; it is toxic if swallowed, causes serious eye irritation, and is very toxic to aquatic life .
将来の方向性
作用機序
Target of Action
Sodium nitrite-15N is a nitrogen-15 labeled compound . The primary target of Sodium nitrite-15N is nitrate, which it can be used as a standard for quantification .
Mode of Action
It’s known that sodium nitrite interacts with its target, nitrate, and can be used as a standard for its quantification .
Pharmacokinetics
It’s known that sodium nitrite is rapidly and completely absorbed in the lungs, and its plasma exposure is dose-proportional through the maximum tolerated dosage level of 90 mg, without accumulation following repeated inhalation .
Result of Action
It’s known that sodium nitrite can cause serious eye irritation, is toxic if swallowed, and is very toxic to aquatic life .
Action Environment
It’s known that sodium nitrite should be stored at room temperature away from light and moisture .
生化学分析
Biochemical Properties
Sodium Nitrite-15N plays a significant role in biochemical reactions. It is involved in the nitrate-nitrite-nitric oxide (NO) pathway, where dietary nitrate is converted to nitrite and subsequently to nitric oxide within the body . This pathway is crucial for various physiological processes, including blood pressure regulation, immune response, and cellular signaling .
Cellular Effects
The effects of Sodium Nitrite-15N on cells are primarily mediated through its conversion to nitric oxide. Nitric oxide is a signaling molecule that influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It can modulate mitochondrial respiration, activate key metabolic regulatory pathways, and reduce oxidative stress .
Molecular Mechanism
At the molecular level, Sodium Nitrite-15N exerts its effects through its conversion to nitric oxide. Nitric oxide can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, nitric oxide can bind to the heme group of soluble guanylate cyclase (sGC), an enzyme involved in the synthesis of cyclic guanosine monophosphate (cGMP). This binding leads to the activation of sGC, resulting in increased levels of cGMP, a critical secondary messenger in cells .
Temporal Effects in Laboratory Settings
The effects of Sodium Nitrite-15N can change over time in laboratory settings. For instance, in a study involving porcine ocular tissues, a marked increase in 15N-nitrate and 15N-nitrite was observed in all parts of the eye three hours after Sodium Nitrite-15N ingestion . This suggests that Sodium Nitrite-15N can be rapidly absorbed and metabolized in biological systems .
Dosage Effects in Animal Models
The effects of Sodium Nitrite-15N can vary with different dosages in animal models. While specific studies on Sodium Nitrite-15N are limited, studies on sodium nitrite have shown that it can have beneficial effects at lower doses but can be toxic at high doses .
Metabolic Pathways
Sodium Nitrite-15N is involved in the nitrate-nitrite-nitric oxide pathway . In this pathway, dietary nitrate is first reduced to nitrite by oral bacteria. The nitrite is then further reduced to nitric oxide in the stomach and tissues .
Subcellular Localization
Given that Sodium Nitrite-15N is involved in the nitrate-nitrite-nitric oxide pathway, it is likely that it can be found in various cellular compartments where this pathway is active
特性
InChI |
InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1/i1+1; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXPTNMVRIOKMN-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635379 | |
| Record name | Sodium (~15~N)nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.989 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68378-96-1 | |
| Record name | Sodium nitrite N-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (~15~N)nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68378-96-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM NITRITE N-15 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6EN23242B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Q & A
Q1: What is the role of Sodium nitrite-15N in the synthesis of indazole-2-15N?
A1: Sodium nitrite-15N serves as the source of the labeled nitrogen atom (15N) that is incorporated into the indazole ring. The research paper describes its reaction with 2-methyl-4-nitroaniline, ultimately leading to the formation of 5-nitroindazole-2-15N, which can then be further processed to obtain indazole-2-15N [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

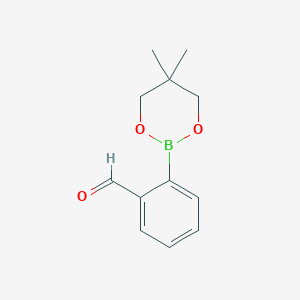
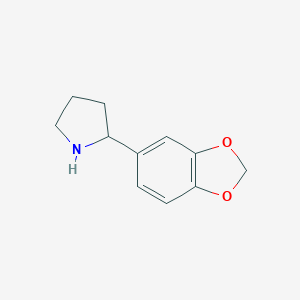
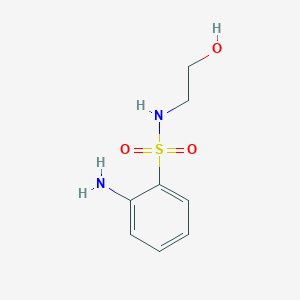
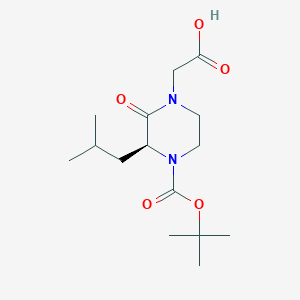
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)


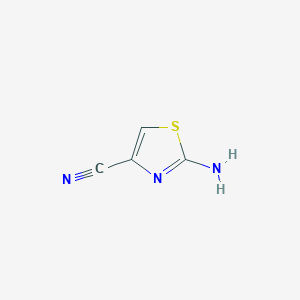
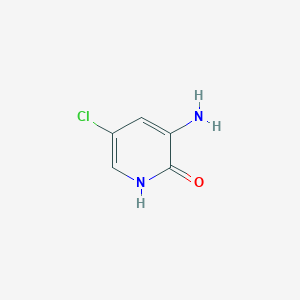
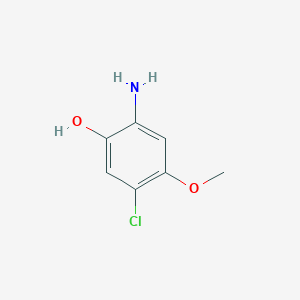

![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)

